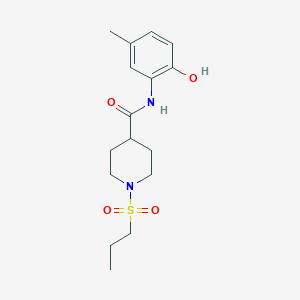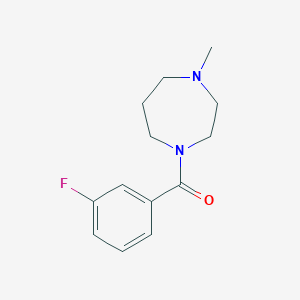
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide, also known as HPP-22, is a potent and selective blocker of the GluN2B subunit of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. HPP-22 is a valuable tool for studying the function of NMDA receptors and their role in various physiological and pathological processes.
Wirkmechanismus
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide selectively blocks the GluN2B subunit of NMDA receptors by binding to a specific site on the receptor. This binding prevents the opening of the ion channel, thereby inhibiting the influx of calcium ions into the cell. This inhibition of calcium influx has been shown to play a critical role in the neuroprotective effects of this compound in various models of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the excitotoxicity associated with excessive activation of NMDA receptors, thereby reducing neuronal damage and death. This compound has also been shown to improve cognitive function in various animal models of neurological disorders, including stroke and traumatic brain injury. Additionally, this compound has been shown to have analgesic effects in animal models of chronic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide is a valuable tool for studying the function of NMDA receptors and their role in various physiological and pathological processes. Its selectivity for the GluN2B subunit of NMDA receptors makes it a useful tool for investigating the specific role of this subunit in various processes. However, this compound has some limitations in lab experiments. Its potency and selectivity for GluN2B-containing NMDA receptors may limit its ability to investigate the role of other subunits of NMDA receptors. Additionally, the high cost of this compound may limit its availability for some researchers.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide. One area of research is the development of more selective and potent blockers of GluN2B-containing NMDA receptors. Another area of research is the investigation of the role of GluN2B-containing NMDA receptors in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the use of this compound in combination with other drugs may provide new therapeutic strategies for the treatment of neurological disorders.
Synthesemethoden
The synthesis of N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 2-hydroxy-5-methylbenzenesulfonamide with propionyl chloride to yield N-(2-hydroxy-5-methylphenyl) propionamide. This intermediate is then reacted with piperidine-4-carboxylic acid to form N-(2-hydroxy-5-methylphenyl)-1-(propylcarbamoyl)-4-piperidinecarboxamide. Finally, the propylcarbamoyl group is replaced with a propylsulfonyl group using sulfonyl chloride to yield this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxy-5-methylphenyl)-1-(propylsulfonyl)-4-piperidinecarboxamide has been extensively used in scientific research to investigate the function of NMDA receptors. It has been shown to selectively block the GluN2B subunit of NMDA receptors, which is predominantly expressed in the forebrain and plays a critical role in synaptic plasticity and learning and memory. This compound has been used to study the role of GluN2B-containing NMDA receptors in various physiological and pathological processes, including stroke, epilepsy, and chronic pain.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-1-propylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-10-23(21,22)18-8-6-13(7-9-18)16(20)17-14-11-12(2)4-5-15(14)19/h4-5,11,13,19H,3,6-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXUGUJNCLQBKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-[2-(cyclopentylmethyl)-1H-imidazol-4-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5434978.png)
![1-{[2-(cyclopentylmethyl)-1H-imidazol-4-yl]methyl}-4-(3-methyl-2-pyridinyl)piperazine](/img/structure/B5434983.png)
![3-fluoro-4-methoxy-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B5434990.png)
![6-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5435000.png)

![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5435007.png)
![2-[(2,4,5-trichlorophenyl)sulfonyl]octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5435013.png)

![N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B5435025.png)
![4-(5-{[6-(ethoxycarbonyl)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5435026.png)
![2-(methyl{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)ethanol](/img/structure/B5435043.png)
![ethyl {[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5435047.png)
![(1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-benzimidazol-2-yl)methanol hydrochloride](/img/structure/B5435051.png)
![7-(2,3-dimethoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5435065.png)